molecular formula C12H11N3O B047726 1,3-Dihydro-7,8-dimethyl-2H-imidazo(4,5-b)quinolin-2-one CAS No. 124886-01-7

1,3-Dihydro-7,8-dimethyl-2H-imidazo(4,5-b)quinolin-2-one

Cat. No. B047726
M. Wt: 213.23 g/mol
InChI Key: ODCKPUDNMNCWMR-UHFFFAOYSA-N
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Description

1,3-Dihydro-7,8-dimethyl-2H-imidazo(4,5-b)quinolin-2-one is a derivative of imidazo[4,5-b]pyridines . These compounds are known for their diverse biological activity, including analgesic, anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory activity . This compound, in particular, has been authorized for clinical trials .


Synthesis Analysis

The synthesis of 1,3-Dihydro-7,8-dimethyl-2H-imidazo(4,5-b)quinolin-2-one was realized according to a specific scheme . The most useful starting compounds for the synthesis of imidazo[4,5-b]pyridines are derivatives of 2,3-diaminopyridine . These are usually produced in two stages from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group . Reduction of the nitro group leads to the required derivative of 2,3-diaminopyridine .


Molecular Structure Analysis

The molecular structure of 1,3-Dihydro-7,8-dimethyl-2H-imidazo(4,5-b)quinolin-2-one is based on an imidazo[4,5-c]quinolin-2-one core . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3-Dihydro-7,8-dimethyl-2H-imidazo(4,5-b)quinolin-2-one include nucleophilic substitution and reduction . The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group . Reduction of the nitro group leads to the required derivative of 2,3-diaminopyridine .

Scientific Research Applications

  • Inhibiting Blood Platelet cAMP Phosphodiesterase and Inducing Aggregation : This compound inhibits blood platelet cAMP phosphodiesterase and induces aggregation, which could potentially prevent thrombus formation in animal models of thrombosis (Meanwell et al., 1991).

  • Antitumor Agent : It inhibits Complex III of the mitochondrial respiratory chain and induces apoptosis in cell lines HT29 and HL60, highlighting its potential as an antitumor agent (Andreani et al., 2005).

  • Cytotoxicity in Tumor Cells : Exhibits high cytotoxicity on human colon tumor cells and shows good activity on human brain tumor cell lines, making it useful in developing new anticancer drugs (Suh et al., 2000).

  • Allosteric Enhancer of A3AR Agonists : It acts as an allosteric enhancer of the action of A3 adenosine receptor (A3AR) agonists, potentiating the efficacy of the agonist and decreasing its rate of dissociation (Göblyös et al., 2006).

  • Inhibiting Blood Platelet Aggregation : Derivatives of this compound are potent inhibitors of blood platelet cAMP phosphodiesterase and ADP-induced platelet aggregation (Meanwell et al., 1992).

  • Modulators of the PI3K/PKB Pathway : Imidazo[4,5-c]quinoline derivatives, including 1,3-Dihydro-7,8-dimethyl-2H-imidazo(4,5-b)quinolin-2-one, are effective modulators of the PI3K/PKB pathway, leading to clinical development candidates (Stauffer et al., 2008).

  • Applications in Pharmaceuticals, Biotechnology, and Chemical Engineering : The synthesized quinoline fused imidazo[4,5-c]quinolines have potential applications across various fields including pharmaceuticals, biotechnology, and chemical engineering (Kale et al., 2016).

  • Antiviral Agents : Shows potential as antiviral agents by inducing the production of cytokines, especially interferon (IFN), in various models (Gerster et al., 2005).

  • Antiasthmatic Activity : Demonstrates potent antiasthmatic activity, making it a candidate for respiratory treatments (Kuroda & Suzuki, 1992).

  • Mutagenicity Studies : Active in the Ames test, although its mutagenicity is significantly lower than related compounds (Grivas & Jägerstad, 1984).

properties

IUPAC Name

7,8-dimethyl-1,3-dihydroimidazo[4,5-b]quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-6-3-4-9-8(7(6)2)5-10-11(13-9)15-12(16)14-10/h3-5H,1-2H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCKPUDNMNCWMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=C(NC(=O)N3)N=C2C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40154516
Record name 1,3-Dihydro-7,8-dimethyl-2H-imidazo(4,5-b)quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40154516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dihydro-7,8-dimethyl-2H-imidazo(4,5-b)quinolin-2-one

CAS RN

124886-01-7
Record name 1,3-Dihydro-7,8-dimethyl-2H-imidazo(4,5-b)quinolin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124886017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dihydro-7,8-dimethyl-2H-imidazo(4,5-b)quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40154516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BMY-20844
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALR3F45M10
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

5-[(2,3-Dimethyl-6-nitrophenyl)methylene]-2,4-imidazolidinedione (19.95 g, 76 mmol) in dimethylformamide (350 mL) was hydrogenated over 10% palladium on charcoal (3 g) at 60 p.s.i. in a Parr hydrogenation apparatus. After hydrogen uptake ceased, the mixture was filtered through kieselgehr and the solvent evaporated to leave a solid which was suspended in a refluxing methanol (1 L). Iodine (19.4 g, 76 mmol) was added portionwise over 5 minutes and the mixture refluxed for 15 minutes before being concentrated in vacuo to about 100 mL. A solution of sodium thiosulfate (21 g) and sodium carbonate (11 g) in water (300 mL) was added with vigorous stirring to afford a beige precipitate which was collected, washed with water and dried in air to give 15.7 g. This was combined with crude material from experiments performed on 40 g and 4.16 g of starting material, suspended in hot (80° C.) water, filtered, suspended in refluxing methanol and filtered. Crystallization from dimethylacetamide afforded 1,3-dihydro-7,8-dimethyl-2H-imidazo[4,5-b]quinolin-2-one (53.4 g, 65%), m.p. >300° C.
Quantity
19.95 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
19.4 g
Type
reactant
Reaction Step Four
[Compound]
Name
starting material
Quantity
4.16 g
Type
reactant
Reaction Step Five
Quantity
350 mL
Type
solvent
Reaction Step Six
Quantity
3 g
Type
catalyst
Reaction Step Seven
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dihydro-7,8-dimethyl-2H-imidazo(4,5-b)quinolin-2-one
Reactant of Route 2
1,3-Dihydro-7,8-dimethyl-2H-imidazo(4,5-b)quinolin-2-one
Reactant of Route 3
1,3-Dihydro-7,8-dimethyl-2H-imidazo(4,5-b)quinolin-2-one
Reactant of Route 4
1,3-Dihydro-7,8-dimethyl-2H-imidazo(4,5-b)quinolin-2-one
Reactant of Route 5
Reactant of Route 5
1,3-Dihydro-7,8-dimethyl-2H-imidazo(4,5-b)quinolin-2-one
Reactant of Route 6
1,3-Dihydro-7,8-dimethyl-2H-imidazo(4,5-b)quinolin-2-one

Citations

For This Compound
3
Citations
JO Buchanan, JS Fleming, BT Cornish, UM Baryla… - Thrombosis research, 1989 - Elsevier
The effects of 1,3-dihydro-7,8-dimethyl-2 H -imidazo[4,5- b ]quinolin-2-one (BMY-20844) on platelet function and experimental thrombosis were evaluated in a series of in vitro , ex vivo …
Number of citations: 15 www.sciencedirect.com
S Seiler, E Gillespie, AJ Arnold, CL Brassard… - Thrombosis research, 1991 - Elsevier
Compounds containing the imidazoquinoline nucleus are a new class of potent, broad-spectrum inhibitors of platelet aggregation. This report describes studies with a simply-substituted …
Number of citations: 31 www.sciencedirect.com
KV Bukhryakov, AV Kurkin, MA Yurovskaya - Chemistry of Heterocyclic …, 2011 - Springer
Synthetic approaches to imidazo[4,5-b]pyridine derivatives (review) | SpringerLink Skip to main content Advertisement SpringerLink Search Go to cart Search SpringerLink Search 1.…
Number of citations: 13 link.springer.com

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